1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Table 1: Crystallographic Parameters of Analogous Thiophene Derivatives
The crystal packing of such derivatives is stabilized by N–H⋯O and N–H⋯N hydrogen bonds, forming chains or sheets depending on the substituents. In the title compound, the 3-hydroxy group likely participates in intramolecular hydrogen bonding with the carbonyl oxygen, a feature observed in structurally related pyrrolones.
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H28N2O4S/c1-4-24(5-2)13-14-25-20(16-9-11-17(12-10-16)29-6-3)19(22(27)23(25)28)21(26)18-8-7-15-30-18/h7-12,15,20,27H,4-6,13-14H2,1-3H3 |
InChI Key |
AFAQVINQFPVGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Knorr Cyclization with Malononitrile Derivatives
Reaction of 2-(2-oxo-2-(4-ethoxyphenyl)ethyl)malononitrile with 2-mercaptoethylamine under phase-transfer catalysis (tetrabutylammonium bromide, dioxane/K2CO3) yields 2-[(2-aminoethyl)thio]-5-(4-ethoxyphenyl)-1H-pyrrole-3-carbonitrile intermediates. This method, adapted from pyrrole synthesis protocols, achieves 68–72% yields through strict temperature control (0–5°C during addition, 25°C for cyclization).
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 15 mol% TBA-Br | +22% |
| Reaction Time | 4–6 hr | <±5% |
| Solvent System | Dioxane/H2O (3:1) | Max. ee 78% |
Oxidative Dehydrogenation to Pyrrolidone
Treatment of the pyrrole intermediate with MnO2 in dichloromethane (0°C to reflux over 8 hr) introduces the 2-one functionality while preserving the 3-hydroxyl group. NMR monitoring reveals complete conversion at 48 hr (δ 6.35 ppm pyrrole H → δ 7.02 ppm pyrrolidone H).
Palladium-Catalyzed Aryl Group Installation
The 4-ethoxyphenyl moiety is introduced via Suzuki-Miyaura coupling, leveraging brominated pyrrolidone precursors.
Suzuki Coupling Conditions
A representative procedure employs:
-
Substrate: 6-Bromo-3-hydroxypyrrolidone (1.0 equiv)
-
Boronic Acid: 4-Ethoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/H2O (4:1)
-
Temperature: 80°C, 12 hr under N2
This protocol achieves 85% isolated yield with <2% homocoupling byproducts. Comparative studies show Pd(OAc)2/XPhos systems increase yield to 89% but raise catalyst costs 4-fold.
Thiophene Carbonyl Group Functionalization
The thiophen-2-ylcarbonyl group is introduced via Friedel-Crafts acylation or transition-metal-mediated carbonylative coupling.
Friedel-Crafts Acylation Protocol
Reaction of 3-hydroxypyrrolidone with thiophene-2-carbonyl chloride (1.5 equiv) in presence of AlCl3 (2.0 equiv) in dry DCM:
-
Time: 6 hr at 0°C → 18 hr at 25°C
-
Workup: Quench with ice/HCl, extract with EtOAc
-
Yield: 73% after silica gel chromatography (Hex:EA 3:1)
Critical Note: Competing O-acylation at the 3-hydroxy position necessitates strict stoichiometric control (carbonyl chloride ≤1.5 equiv).
Diethylaminoethyl Side Chain Introduction
The N-alkylation step employs Mitsunobu conditions to ensure regioselectivity:
Mitsunobu Reaction Parameters
-
Substrate: 3-Hydroxy-5-(4-ethoxyphenyl)pyrrolidone
-
Alkylating Agent: 2-(Diethylamino)ethyl tosylate
-
Reagents: DIAD (1.2 equiv), PPh3 (1.5 equiv)
-
Solvent: Anhydrous THF
-
Temperature: 40°C, 24 hr
-
Yield: 81% with <5% O-alkylation byproduct
1H NMR confirmation shows disappearance of hydroxyl proton (δ 5.02 ppm → δ 4.89 ppm NCH2).
Final Functionalization and Hydroxylation
The 3-hydroxy group is introduced via late-stage oxidation using Davis oxaziridine reagents:
Stereoselective Hydroxylation
-
Substrate: 4-(Thiophen-2-ylcarbonyl)pyrrolidone
-
Reagent: (+)-Camphorsulfonyloxaziridine (1.1 equiv)
-
Solvent: CH2Cl2 at −78°C
-
dr: 92:8 favoring desired (3R)-hydroxy configuration
-
Yield: 68% after recrystallization (EtOH/H2O)
Process Optimization and Scale-Up Considerations
Comparative analysis of linear vs convergent synthesis routes reveals:
Table 2: Route Efficiency Comparison
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 9 | 7 |
| Overall Yield | 31% | 44% |
| Pd Consumption | 0.8 g/kg | 0.3 g/kg |
| Critical Intermediates | 3 | 2 |
The convergent approach coupling pre-formed thiophenecarbonyl and diethylaminoethyl modules demonstrates superior manufacturability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The ethoxyphenyl and thiophen-2-ylcarbonyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacokinetic Implications
The target compound is compared to analogs with modifications in the acyl, aryl, and aminoalkyl substituents (Table 1).
Table 1: Structural and Property Comparison
Key Observations:
- Aminoalkyl Chains: Dimethylamino groups () reduce lipophilicity compared to diethylaminoethyl (Target, ), impacting blood-brain barrier penetration .
- Acyl Modifications : Thiophen-2-ylcarbonyl (Target, ) enhances π-π interactions versus benzoyl derivatives (), critical for target binding .
- Aryl Substituents : 4-Ethoxyphenyl (Target) balances electron-donating effects and metabolic resistance, whereas 2-methoxyphenyl () may undergo faster demethylation .
Pharmacological Activity
- Kinase Inhibition : Thiophene-containing derivatives (Target, ) show affinity for tyrosine kinases due to planar aromatic systems .
- Antimicrobial Activity : Pyrrolones with electron-withdrawing acyl groups (e.g., 4-isopropoxy-3-methylbenzoyl in ) disrupt microbial membranes .
- Antioxidant Potential: Hydroxy and ethoxy substituents () scavenge free radicals, a trait shared with the target compound .
Biological Activity
The compound 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one , also known by its CAS number 497942-22-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 466.57 g/mol . The structure features several functional groups that contribute to its biological activity, including a diethylamino group, a hydroxy group, and a thiophenyl carbonyl moiety.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.57 g/mol |
| CAS Number | 497942-22-0 |
| LogP (octanol-water partition coefficient) | 4.3876 |
| Polar Surface Area | 63.013 Ų |
Antimicrobial Activity
Research has indicated that compounds similar to 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial properties. A study evaluating related compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggested that these compounds could serve as potential antimicrobial agents in clinical settings .
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases . The presence of hydroxyl groups in its structure likely contributes to this activity by donating hydrogen atoms to free radicals.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. A study involving multicellular spheroids as a model for tumor growth revealed that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and death .
Case Study 1: Antimicrobial Evaluation
In a comparative study, 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one was tested against standard antibiotics. The results showed that it had comparable or superior activity against certain strains of bacteria when compared to conventional treatments such as ciprofloxacin and ketoconazole .
Case Study 2: Antioxidant Activity Assessment
A detailed analysis using various in vitro models demonstrated that the compound's antioxidant activity significantly reduced oxidative stress markers in treated cells compared to untreated controls. This suggests its potential utility in formulations aimed at preventing oxidative damage in biological systems .
Q & A
Q. What are the critical steps for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of substituted pyrrolones and coupling of the thiophene-carbonyl moiety. Key steps:
- Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under controlled temperatures (60–80°C) in aprotic solvents (e.g., DMF) .
- Coupling : Thiophen-2-ylcarbonyl incorporation via acid chlorides or mixed anhydrides, requiring inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product (>95% purity) .
- Optimization : Reaction time and solvent polarity significantly impact yield (reported 40–63% in analogous compounds) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the dihydro-pyrrolone core, with hydroxy (δ 10–12 ppm) and carbonyl (δ 170–180 ppm) groups as key markers .
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected at ~465.2 Da) with <2 ppm error .
- FTIR : Hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches validate functional groups .
Q. What functional groups contribute to its potential bioactivity?
- Methodological Answer :
- Diethylaminoethyl group : Enhances solubility and enables protonation at physiological pH, aiding membrane permeability .
- Thiophen-2-ylcarbonyl : Participates in π-π stacking with aromatic residues in enzyme active sites .
- 4-Ethoxyphenyl : Modulates hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the thiophene-carbonyl moiety’s interaction with catalytic lysines .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .
- QSAR : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Parameter Screening : Systematic variation of solvents (DMF vs. THF) and bases (NaH vs. K2CO3) to identify optimal conditions .
- Byproduct Analysis : LC-MS monitoring detects side products (e.g., over-oxidized pyrrolones) that reduce yield .
- Scale-Up Adjustments : Continuous flow reactors improve heat/mass transfer, reducing side reactions in larger batches .
Q. How does the compound’s solubility profile affect in vitro assays?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO to determine working concentrations .
- Formulation : Co-solvents (e.g., PEG-400) or liposomal encapsulation enhance aqueous solubility for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
